4-(2-(4-Fluorobenzyloxy)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-fluorobenzyloxy)phenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorobenzyloxy group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-fluorobenzyloxy)phenyl)piperidine typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or dihalides with primary amines under suitable conditions.
Introduction of the 4-fluorobenzyloxy group: This step involves the reaction of the piperidine derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the phenyl group: The final step involves the coupling of the intermediate with a phenylboronic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of microwave irradiation to enhance reaction rates and yields . These methods are designed to be scalable and cost-effective, ensuring the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-fluorobenzyloxy)phenyl)piperidine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-fluorobenzyloxy)phenyl)piperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-(4-fluorobenzyloxy)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling pathways and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-fluorobenzyl)piperidine
- 4-(2-hydroxybenzylamino)-N-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide
- Phenylpiperidines
Uniqueness
4-(2-(4-fluorobenzyloxy)phenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H20FNO |
---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
4-[2-[(4-fluorophenyl)methoxy]phenyl]piperidine |
InChI |
InChI=1S/C18H20FNO/c19-16-7-5-14(6-8-16)13-21-18-4-2-1-3-17(18)15-9-11-20-12-10-15/h1-8,15,20H,9-13H2 |
InChI-Schlüssel |
QJRQNVRAJVCSDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.